molecular formula C20H19N3O3S B13366739 ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate

ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B13366739
M. Wt: 381.4 g/mol
InChI Key: XDMPGABLEFDXPO-MDZDMXLPSA-N
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Description

Ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-b]pyridine core, makes it a valuable target for synthetic and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide. This reaction leads to the formation of the thieno[2,3-b]pyridine core, which is then further functionalized to introduce the amino and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-boiling solvents like pyridine and efficient catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite for diazotization, thiourea for thiolation, and various bases like potassium hydroxide for cyclization reactions. The conditions typically involve moderate to high temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds such as azoles, azines, and azepine derivatives. These products are of significant interest due to their potential biological activities .

Scientific Research Applications

Ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of polyfunctionalized heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The thieno[2,3-b]pyridine core can interact with enzymes and receptors, modulating their activity. The presence of amino and carboxylate groups allows for hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
  • 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Uniqueness

Ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of the phenylethenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 3-amino-2-carbamoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C20H19N3O3S/c1-3-26-20(25)14-11(2)23-19-15(16(21)17(27-19)18(22)24)13(14)10-9-12-7-5-4-6-8-12/h4-10H,3,21H2,1-2H3,(H2,22,24)/b10-9+

InChI Key

XDMPGABLEFDXPO-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2C(=C1/C=C/C3=CC=CC=C3)C(=C(S2)C(=O)N)N)C

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C=CC3=CC=CC=C3)C(=C(S2)C(=O)N)N)C

Origin of Product

United States

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